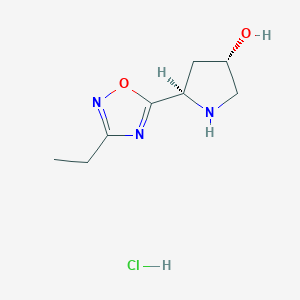

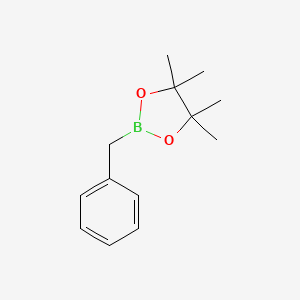

![molecular formula C21H14ClF3N2O B2755520 benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether CAS No. 151387-71-2](/img/structure/B2755520.png)

benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether (BClTFPI) is an important organic compound used in a variety of scientific research applications. BClTFPI is a type of heterocyclic compound, which contains an aromatic ring of five atoms (benzene) fused with an indole ring, and a chlorine atom attached to a trifluoromethyl group. This compound is used in a wide range of applications, including the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.

科学的研究の応用

Mix-and-Heat Benzylation of Alcohols

A study by Poon and Dudley (2006) describes the use of 2-benzyloxy-1-methylpyridinium triflate as a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. This process occurs in good to excellent yield, demonstrating a straightforward method for the benzylation of a wide range of alcohols. The synthesis and reactivity of this compound underscore its utility in organic synthesis, providing a versatile tool for modifying alcohol functionalities through benzylation (Poon & Dudley, 2006).

Oxidative Cleavage and Synthesis of Benzyl Ethers

Pradhan, Bobbitt, and Bailey (2009) report on the oxidative cleavage of benzylic and related ethers using an oxoammonium salt. This method efficiently produces aromatic aldehydes and alcohols from benzylic ethers and related substrates. The study highlights the potential for selective oxidation reactions in organic synthesis, particularly for the transformation of benzylic ethers into valuable chemical intermediates (Pradhan, Bobbitt, & Bailey, 2009).

Catalytic Enantioselective Synthesis

Ziegler and Fu (2016) describe a phosphine-catalyzed synthesis of benzylic ethers via the oxidation of benzylic C-H bonds. This method offers a new approach to the enantioselective synthesis of benzylic ethers, highlighting the potential for developing bioactive molecules and intermediates in organic chemistry through catalytic processes. The process underscores the importance of enantioselective methods in the synthesis of complex organic molecules with high precision (Ziegler & Fu, 2016).

Novel Synthetic Routes for Heterocyclic Compounds

Katritzky et al. (2000) report on the novel synthesis routes for heterocyclic compounds, utilizing benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether as a key intermediate. This research provides a general and efficient approach for the synthesis of benzothiazoles, pyrido[1,2-a]indoles, and other heterocyclic compounds, demonstrating the chemical's versatility as a synthon in the construction of complex heterocyclic structures (Katritzky et al., 2000).

作用機序

Mode of Action

The presence of the trifluoromethyl group and the pyridinyl group in its structure suggests that it might interact with its targets through a nucleophilic attack .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N2O/c22-18-11-16(21(23,24)25)12-26-20(18)27-9-8-15-10-17(6-7-19(15)27)28-13-14-4-2-1-3-5-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFZHGIVGKANGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)

![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)

![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)